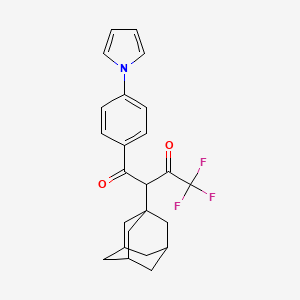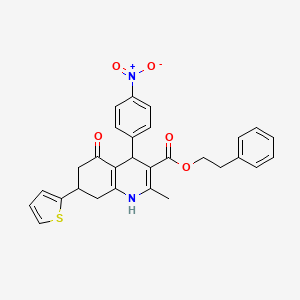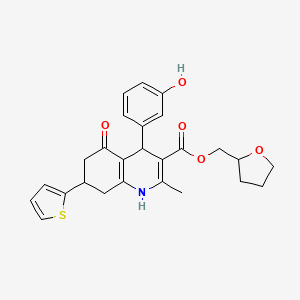![molecular formula C27H18BrClN2O3S2 B11079129 4-benzyl-11-(4-bromophenyl)-8-(4-chlorophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11079129.png)
4-benzyl-11-(4-bromophenyl)-8-(4-chlorophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound features a fused tricyclic ring system with intriguing structural elements. Let’s break it down:
Benzyl Group (C₆H₅CH₂-): The benzyl group (phenylmethyl) is attached to the nitrogen atom at position 4. It imparts aromatic character and influences the compound’s reactivity.
Bromophenyl and Chlorophenyl Substituents: These halogenated phenyl groups (4-bromophenyl and 4-chlorophenyl) are positioned at positions 11 and 8, respectively. They contribute to the compound’s electronic properties and steric effects.
Dithia Ring: The compound contains a dithia ring (two sulfur atoms) bridging positions 2 and 6.
Diazatricyclo Ring: The central ring system is a diazatricyclo[7.3.0.03,7]dodec-3(7)-ene. This unique arrangement of nitrogen atoms and carbon atoms forms the core structure.
Chemical Reactions Analysis
Reactions::
Oxidation: The benzyl group can undergo oxidation to form a benzoic acid derivative.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
Substitution: The halogenated phenyl groups are susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).
- Oxidation: Benzoic acid derivatives.
- Reduction: Alcohols.
- Substitution: Various substituted derivatives based on the nucleophile used.
Scientific Research Applications
This compound’s applications span several fields:
Chemistry: As a synthetic intermediate for complex molecules.
Biology: Potential bioactive properties due to its unique structure.
Medicine: Investigated for antitumor or antimicrobial activity.
Industry: Used in material science or catalysis.
Mechanism of Action
The exact mechanism remains speculative, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its effects fully.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related heterocyclic compounds. Notable examples include :
Thiazolidinediones: Used in diabetes treatment.
Diketopiperazines: Common in natural products.
: Reference: DOI: 10.1021/jm00019a001
Properties
Molecular Formula |
C27H18BrClN2O3S2 |
|---|---|
Molecular Weight |
597.9 g/mol |
IUPAC Name |
4-benzyl-11-(4-bromophenyl)-8-(4-chlorophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C27H18BrClN2O3S2/c28-17-8-12-19(13-9-17)31-24(32)21-20(16-6-10-18(29)11-7-16)23-26(35-22(21)25(31)33)30(27(34)36-23)14-15-4-2-1-3-5-15/h1-13,20-22H,14H2 |
InChI Key |
AZDUBAHXTFTEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(C4C(S3)C(=O)N(C4=O)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)
![4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11079076.png)
![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11079087.png)
![1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide](/img/structure/B11079095.png)
![(2E)-N-(3-bromo-4-propoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11079103.png)
![3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11079114.png)
![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11079118.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11079121.png)

